molecular formula C9H4BrClF3N B13431999 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile

3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile

Cat. No.: B13431999
M. Wt: 298.48 g/mol
InChI Key: RORZDGNHOBWOOG-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile is an organic compound that features a bromine, chlorine, and trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile typically involves multiple steps. One common method includes the bromination and chlorination of a trifluoromethyl-substituted phenylacetonitrile precursor. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitrile derivatives.

Scientific Research Applications

3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
  • 3-Bromo-5-(trifluoromethyl)phenol

Uniqueness

3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H4BrClF3N

Molecular Weight

298.48 g/mol

IUPAC Name

2-[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H4BrClF3N/c10-7-4-6(9(12,13)14)3-5(1-2-15)8(7)11/h3-4H,1H2

InChI Key

RORZDGNHOBWOOG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC#N)Cl)Br)C(F)(F)F

Origin of Product

United States

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